2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)imidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-11(3-10-4)2-5(12)13/h1,3H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIROHCZOUWEDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191255-64-7 | |
| Record name | 2-[4-(trifluoromethyl)-1H-imidazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₅F₃N₂O₂
- Molecular Weight : 200.12 g/mol (calculated)
- CAS Registry Number: Not explicitly provided in the evidence, but close analogues like [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid are documented (CAS 313241-14-4) .
Comparison with Similar Compounds
The structural and functional attributes of 2-[4-(trifluoromethyl)imidazol-1-yl]acetic acid are compared below with five closely related imidazole- and benzimidazole-acetic acid derivatives.
Structural and Functional Comparison
Table 1: Structural Features and Physicochemical Properties
Key Observations:
Core Structure Differences :
- The target compound’s imidazole core lacks the fused benzene ring present in benzimidazole analogues (e.g., [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid), reducing aromaticity but improving synthetic accessibility .
- Substitution patterns (e.g., -CF₃ at position 4 vs. position 2 in benzimidazoles) influence electronic properties and binding interactions .
Fluorine substituents (e.g., 4-fluorophenyl in ) improve metabolic stability but may reduce steric bulk compared to -CF₃ .
Biological Relevance :
- Benzimidazole-acetic acids (e.g., 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid) demonstrate CRTh2 receptor antagonism (IC₅₀ ~100 nM) , suggesting that the target compound’s imidazole core may offer a scaffold for similar applications.
- Trifluoromethylated imidazoles are associated with γ-secretase modulation, as seen in compound AR243 (), though direct data for the target compound is lacking.
Key Insights:
- The introduction of -CF₃ groups often requires specialized reagents (e.g., trifluoromethylating agents) or multistep sequences, impacting scalability .
- Benzimidazole derivatives generally exhibit lower yields due to fused-ring synthesis complexity (e.g., : 55% yield for fluorophenyl analogue) compared to simpler imidazoles .
Biological Activity
2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features an imidazole ring substituted with a trifluoromethyl group and a carboxylic acid moiety. This structural arrangement is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various imidazole derivatives against pathogenic microbes, suggesting that the trifluoromethyl substitution enhances their interaction with microbial targets .
Anticancer Potential
Imidazole derivatives have shown promising results in preclinical studies as potential anticancer agents. The ability of these compounds to inhibit cancer cell proliferation is attributed to their interference with key cellular processes, such as DNA replication and repair. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF7 .
Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.0 | Induction of apoptosis |
| 4-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | MDA-MB-231 | 12.5 | Inhibition of DNA synthesis |
| 2-phenylimidazo[1,2-a]pyridine | A549 | 10.0 | DNA damage leading to cell death |
Study on Anticancer Activity
In one study, the anticancer activity of various imidazole derivatives was evaluated against several tumor cell lines. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced potency compared to their non-fluorinated counterparts. Specifically, this compound showed significant inhibition of cell growth in both solid and hematological malignancies .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study revealed that the presence of the trifluoromethyl group significantly influenced the biological activity of imidazole derivatives. Variations in substituents on the imidazole ring were correlated with changes in potency against specific cancer types. The study emphasized the importance of optimizing both lipophilicity and solubility for enhanced bioavailability .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound's mechanism may involve:
- Inhibition of key enzymes involved in DNA repair.
- Induction of apoptosis through mitochondrial pathways.
- Disruption of cellular signaling pathways critical for cancer cell survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Cyclocondensation : Start with trifluoromethyl-substituted imidazole precursors and α-haloacetic acid derivatives. For example, react 4-(trifluoromethyl)imidazole with bromoacetic acid in a polar solvent (e.g., DMF) under reflux (100–120°C) for 6–8 hours .
- Purification : Use recrystallization with methanol/water mixtures (e.g., 70:30 v/v) to isolate the product. Monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .
- Optimization : Adjust molar ratios (1:1.2 for imidazole:haloacetic acid) and catalyst (e.g., K₂CO₃) to improve yields (typically 60–75%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify trifluoromethyl (-CF₃) chemical shifts (δ ~120–125 ppm for ¹³C) and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂ in ¹H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 237.05) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, focusing on trifluoromethyl group electronic effects .
- Reaction Path Search : Apply algorithms like the artificial force induced reaction (AFIR) method to identify low-energy pathways for imidazole-acetic acid coupling .
- Feedback Loop : Integrate experimental data (e.g., yields, spectroscopic results) into computational models to refine predictions .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodology :
- Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may confound results .
- Control Experiments : Compare with structurally similar analogs (e.g., non-trifluoromethyl variants) to isolate the role of the CF₃ group .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the acetic acid group) .
- In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of reaction progress .
- Crystallization Engineering : Optimize solvent systems (e.g., acetone/water) to improve crystal habit and filtration efficiency .
Q. How can reaction mechanisms involving this compound be experimentally validated?
- Methodology :
- Isotopic Labeling : Synthesize ¹³C-labeled acetic acid derivatives to track bond formation via NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of CF₃ vs. CH₃ analogs to probe rate-determining steps .
- Trapping Intermediates : Use low-temperature quench techniques to isolate reactive species (e.g., imidazole radicals) for ESR analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
